molecular formula C16H14O5 B1331825 (2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid CAS No. 664366-07-8

(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid

Cat. No.: B1331825
CAS No.: 664366-07-8
M. Wt: 286.28 g/mol
InChI Key: WERSMYLCKDYTNS-UHFFFAOYSA-N
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Description

(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid is a complex organic compound with the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol . This compound is characterized by its unique furochromen structure, which is a fusion of furan and chromen rings, and is substituted with methyl groups and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde, the synthesis may involve aldol condensation, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid stands out due to its specific substitution pattern and the presence of the acetic acid moiety. These structural features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid, also known by its CAS number 664366-07-8, is a compound that has garnered attention for its potential biological activities. This article explores the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C16H14O5C_{16}H_{14}O_{5}, with a molecular weight of 286.28 g/mol. The compound is characterized by a furochromene structure, which is known to exhibit various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar furochromene structures exhibit significant antimicrobial properties. For instance, a study highlighted that certain derivatives showed activity against both Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, it is hypothesized that it may possess similar properties due to its structural characteristics.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusActive6.25 µg/mL
Escherichia coliNot Active-
Candida albicansActive12.5 µg/mL

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects. Compounds with furochromene moieties have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes. While direct studies on this specific compound are scarce, related compounds have shown promising results in inhibiting COX-1 and COX-2 enzymes.

Antioxidant Activity

The antioxidant properties of furochromene derivatives are well-documented. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The potential of this compound to act as an antioxidant could be explored further through in vitro assays.

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
  • Cell Signaling Modulation : The compound may influence signaling pathways related to inflammation and cell survival.
  • Direct Antimicrobial Effects : It may disrupt bacterial cell membranes or interfere with metabolic processes.

Properties

IUPAC Name

2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-7-9(3)20-13-6-14-11(4-10(7)13)8(2)12(5-15(17)18)16(19)21-14/h4,6H,5H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERSMYLCKDYTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
Reactant of Route 2
(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
Reactant of Route 3
(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
Reactant of Route 4
(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
Reactant of Route 5
(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
Reactant of Route 6
(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid

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